rac-Ruxolitinib-d9 (major) is a deuterated analog of ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. This compound is particularly significant in the context of research related to myelofibrosis and polycythemia vera, both of which are hematologic disorders. The inclusion of deuterium in its structure enhances the compound's stability and may affect its pharmacokinetic properties, making it a valuable tool in scientific studies.
The compound rac-Ruxolitinib-d9 is derived from the original ruxolitinib structure, which has been modified to include deuterium atoms. This modification can improve the compound's metabolic stability and alter its interaction dynamics within biological systems. The synthesis and characterization of rac-Ruxolitinib-d9 are detailed in various patents and scientific literature, which discuss its preparation methods and applications in drug development .
rac-Ruxolitinib-d9 falls under the classification of therapeutic agents specifically targeting the Janus kinase signaling pathway. It is categorized as a small molecule inhibitor with potential applications in oncology and hematology.
The synthesis of rac-Ruxolitinib-d9 involves several key steps, primarily focusing on the introduction of deuterium into the ruxolitinib framework. The general process includes:
The synthesis is typically monitored through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the successful incorporation of deuterium and to analyze the purity of the final product .
The molecular formula for rac-Ruxolitinib-d9 is , with a molecular weight of approximately 315.43 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with various substituents that contribute to its inhibitory activity against Janus kinases.
The chemical reactivity of rac-Ruxolitinib-d9 is primarily characterized by its ability to bind selectively to Janus kinases, inhibiting their activity. The mechanism involves:
Kinetic studies typically involve enzyme assays where varying concentrations of rac-Ruxolitinib-d9 are tested against purified Janus kinases to determine IC50 values and other kinetic parameters.
The mechanism by which rac-Ruxolitinib-d9 exerts its effects involves:
Data from structural studies indicate that rac-Ruxolitinib-d9 binds deeply within the ATP site, forming critical hydrogen bonds that enhance its binding affinity compared to other inhibitors .
Relevant analytical techniques such as differential scanning calorimetry and thermogravimetric analysis are used to assess these properties further .
rac-Ruxolitinib-d9 serves several scientific purposes:
rac-Ruxolitinib-d9 (major) possesses the molecular formula C₁₇H₉D₉N₆, with a molecular weight of 315.42 g/mol. This represents a mass increase of approximately 9 atomic mass units compared to the non-deuterated form (C₁₇H₁₈N₆, MW 306.37 g/mol). The deuterium atoms are specifically incorporated at the cyclopentyl ring, replacing all nine hydrogen atoms (eight aliphatic and one methine hydrogen) to form a perdeuterated -C₅D₉- moiety. This strategic placement is chemically inert, minimizing any potential kinetic isotope effects that could alter the molecule's biochemical interactions while providing a significant mass shift for detection. The core structure retains the pyrrolopyrimidine-pyrazole backbone characteristic of ruxolitinib, ensuring identical chromatographic behavior and protein-binding properties essential for its application as an internal standard. Spectroscopic characterization confirms the molecular structure via proton nuclear magnetic resonance (¹H-NMR) showing absence of signals in the 1.0-3.0 ppm region (cyclopentyl hydrogens) and characteristic aromatic resonances, alongside mass spectral data exhibiting a distinctive [M+H]⁺ ion at m/z 316.4 compared to 307.4 for unlabeled ruxolitinib. This 9 Da difference provides the foundation for its analytical utility [1] [6] [9].
Table 1: Structural Characteristics of rac-Ruxolitinib-d9 (major)
Property | Specification |
---|---|
Molecular Formula | C₁₇H₉D₉N₆ |
Molecular Weight | 315.42 g/mol |
Deuterium Positions | Cyclopentyl ring (all 9 hydrogens replaced) |
Unlabeled CAS Number | 941688-05-7 (unlabeled) |
Labeled CAS Number | 2469553-67-9 / 1513883-55-0* |
Key Mass Spectral Feature | [M+H]⁺ m/z 316.4 (vs. 307.4 for unlabeled) |
Purity Specifications | >95% (HPLC confirmed) |
*Note: CAS number discrepancies exist across suppliers, requiring verification against specific Certificates of Analysis [1] [6] [9].
Deuterium incorporation serves as a powerful isotopic tracer strategy enabling precise tracking of ruxolitinib's absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. The near-identical chemical behavior of deuterium and hydrogen ensures that rac-Ruxolitinib-d9 (major) undergoes the same metabolic pathways as the non-deuterated drug, while its distinct mass signature allows unambiguous differentiation using mass spectrometry. This capability is crucial for conducting mass balance studies and identifying metabolic pathways without radioactive labeling. Research demonstrates that ruxolitinib undergoes primarily hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing multiple pharmacologically active metabolites that complicate therapeutic drug monitoring. By co-administering rac-Ruxolitinib-d9 with unlabeled drug, researchers can quantitatively distinguish parent drug from metabolites and precisely calculate key pharmacokinetic parameters such as clearance (mean CL/F: 7.76 ± 4.09 L/h) and elimination half-life (mean t₁/₂: 2.32 ± 1.0 hours), which exhibit significant interindividual variability in human studies. Particularly important is its application in drug-drug interaction studies, where deuterated internal standards control for matrix effects when evaluating CYP3A4 inducers/inhibitors. Recent pediatric pharmacokinetic investigations reveal substantially higher clearance in children under two years (12.1 ± 3.0 L/h vs. 5.7 ± 2.8 L/h in older children), highlighting developmental pharmacology aspects uniquely addressable through deuterium tracing methodologies [1] [5] [10].
Table 2: Key Pharmacokinetic Parameters Enabled by Deuterium Labeling
Application | Mechanistic Insight | Analytical Advantage |
---|---|---|
Metabolic Pathway Tracing | Identifies >20 metabolites via distinctive mass shifts | Differentiates metabolites from endogenous compounds in complex matrices |
Mass Balance Studies | Quantifies excretion routes (primarily renal) of drug-related material | Avoids radioactivity use; enables human studies |
Drug-Drug Interactions | Reveals CYP3A4-mediated interactions (e.g., azole inhibition, rifampicin induction) | Controls for variable extraction efficiency during LC-MS/MS quantification |
Pediatric PK Variability | Explains higher clearance (∼2-fold) in children <2 years vs. older children | Compensates for small blood volumes via ultra-sensitive detection |
Tissue Distribution | Maps drug penetration into sanctuary sites (e.g., spleen, bone marrow) | Distinguishes administered drug from pre-existing concentrations in tissue homogenates |
In bioanalytical chemistry, rac-Ruxolitinib-d9 (major) serves as an essential internal standard for the accurate quantification of ruxolitinib and its metabolites in biological matrices. Its structural near-identity ensures it co-elutes chromatographically with unlabeled ruxolitinib while exhibiting a distinct mass-to-charge ratio detectable by tandem mass spectrometry (LC-MS/MS). This allows precise correction for variability during sample preparation (extraction efficiency, ion suppression) and instrument analysis. The deuterated standard is particularly critical given ruxolitinib's high protein binding (∼97% albumin-bound), which complicates extraction, and its low therapeutic concentrations (nanomolar range) in clinical samples. Analytical validations demonstrate that incorporating rac-Ruxolitinib-d9 (major) improves assay precision to <10% relative standard deviation and accuracy to 90-110%, meeting stringent FDA bioanalytical guidelines. Suppliers provide this compound at high chemical purity (>95%) and isotopic enrichment (>99% D9), with rigorous Certificates of Analysis specifying lot-specific chromatograms and NMR validation. Furthermore, its stability under standard storage conditions (-20°C) and during sample processing (multiple freeze-thaw cycles) ensures reproducible performance across longitudinal studies. These properties establish rac-Ruxolitinib-d9 (major) as the gold standard for ruxolitinib quantification in pivotal clinical trials investigating myelofibrosis, polycythemia vera, and graft-versus-host disease, where precise pharmacokinetic/pharmacodynamic relationships are increasingly recognized as critical to therapeutic outcomes [1] [6] .
Table 3: Vendor Specifications for rac-Ruxolitinib-d9 (major)
Supplier | Catalog Number | Purity | Pack Sizes | Primary Applications |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-472961 | >95% (HPLC) | 2.5 mg | MS calibration, metabolic flux studies |
LGC Standards | TRC-R701998 | >95% (HPLC) | Neat solid | GLP bioanalytical method development |
MedChemExpress | HY-W062703S | ≥98% | 1 mg, 5 mg | In vitro tracer studies, cell uptake assays |
InVivoChem | V105567 | ≥98% | 500 mg, 1 g* | High-throughput assay development, method validation |
*Note: Larger quantities require custom synthesis and regulatory documentation due to controlled substance restrictions in some regions [1] [6] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5